molecular formula C16H20O2 B151129 (2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal CAS No. 69877-38-9

(2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal

Cat. No. B151129
CAS RN: 69877-38-9
M. Wt: 244.33 g/mol
InChI Key: NSNAPUXYLZDDGQ-HRCSPUOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, (2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal, is a dienal with a specific arrangement of double bonds and substituents that suggest potential for various chemical applications. While the exact compound is not directly discussed in the provided papers, related structures and synthesis methods can offer insights into its properties and potential synthesis pathways.

Synthesis Analysis

The synthesis of related compounds involves the condensation of aldehyde or imine precursors. For instance, a key intermediate in the synthesis of strobilurin B, which shares a similar dienal structure, was obtained through the condensation of 4-benzyloxybutanal N-tert-butylimine with 4-chloro-3-methoxycinnamic aldehyde, achieving a 40% yield and high configurational purity . This suggests that a similar approach could be employed for the synthesis of the compound , with appropriate modifications to the starting materials to incorporate the trimethylphenyl group.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been characterized by X-ray crystallography. For example, the crystal structure of a compound with a bis(4-methoxyphenyl)penta-dienylidene group revealed a three-dimensional network formed through various intermolecular interactions . This information is valuable as it indicates that the compound of interest may also form a complex crystal structure with specific intermolecular interactions, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

The reactivity of the dienal group is a key aspect of such compounds. Although the provided papers do not directly address the chemical reactions of the specific compound, the presence of the dienal moiety suggests potential for reactions such as Diels-Alder cycloadditions or conjugate additions. The methoxy and trimethyl substituents could also influence the reactivity by stabilizing certain intermediates or directing the course of the reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. For instance, the crystal structure analysis of a methoxy-substituted biphenyl compound provides insights into the potential planarity and steric hindrance that could be expected in the compound of interest . These structural features can affect the melting point, solubility, and overall stability of the compound.

Scientific Research Applications

1. Synthesis of Strobilurins and Other Organic Compounds

(2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal and its derivatives play a critical role in the synthesis of various organic compounds, particularly strobilurins. These compounds are synthesized through highly stereospecific reactions and can be used to create a range of substances, including strobilurins A and X, which are useful in antibiotic applications (Grigorieva et al., 2010).

2. Preparation of Unsymmetrical Bis-Aryl-α, β-Unsaturated Ketone Derivatives

Research has demonstrated the effectiveness of using variants of (2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal in the preparation of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives. These derivatives have potential applications in various fields including medicinal chemistry and material sciences (Khalid et al., 2020).

3. Role in Synthesis of Avenalumic Carboxamide Derivatives

This compound is also instrumental in the synthesis of avenalumic carboxamide derivatives, showcasing its versatility in organic synthesis. These derivatives have potential applications in pharmaceuticals and other chemical industries (Bazin et al., 2008).

4. Creation of Antioxidant and Anti-corrosion Compounds

Further research has explored the use of variants of this compound in creating antioxidants and corrosion inhibitors. These derivatives have shown significant effectiveness in these applications, indicating their potential in industrial and environmental chemistry (Momin et al., 2016).

properties

IUPAC Name

(2E,4E)-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-10H,1-5H3/b7-6+,11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNAPUXYLZDDGQ-HRCSPUOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CC=O)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1/C=C/C(=C/C=O)/C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,4E)-5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.